molecular formula C19H18N4O4 B12181678 N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B12181678
M. Wt: 366.4 g/mol
InChI Key: ZGLKKFWDNMXLNO-UHFFFAOYSA-N
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Description

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for their antifungal, antibacterial, and anticancer properties. This particular compound features a unique structure that combines a triazole ring with a benzodioxepine moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps. One common approach is the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1. This method yields the desired triazole derivative with moderate to high efficiency .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic protocols to ensure high yield and purity. The use of ionic organic solids as catalysts has been explored to make the process more sustainable and environmentally friendly . The reaction conditions are optimized to minimize by-products and maximize the yield of the target compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antifungal, antibacterial, and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide apart is its unique combination of a triazole ring with a benzodioxepine moiety. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C19H18N4O4/c1-25-14-6-3-2-5-13(14)17-20-19(23-22-17)21-18(24)12-7-8-15-16(11-12)27-10-4-9-26-15/h2-3,5-8,11H,4,9-10H2,1H3,(H2,20,21,22,23,24)

InChI Key

ZGLKKFWDNMXLNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)NC(=O)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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